Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 308295-34-3
VCID: VC4630145
InChI: InChI=1S/C13H11BrO5/c1-6-12(13(16)17-3)8-4-11(19-7(2)15)9(14)5-10(8)18-6/h4-5H,1-3H3
SMILES: CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C)C(=O)OC
Molecular Formula: C13H11BrO5
Molecular Weight: 327.13

Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 308295-34-3

Cat. No.: VC4630145

Molecular Formula: C13H11BrO5

Molecular Weight: 327.13

* For research use only. Not for human or veterinary use.

Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate - 308295-34-3

Specification

CAS No. 308295-34-3
Molecular Formula C13H11BrO5
Molecular Weight 327.13
IUPAC Name methyl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C13H11BrO5/c1-6-12(13(16)17-3)8-4-11(19-7(2)15)9(14)5-10(8)18-6/h4-5H,1-3H3
Standard InChI Key AICUSTQQPZCXJA-UHFFFAOYSA-N
SMILES CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C)C(=O)OC

Introduction

Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is an organic compound featuring a benzofuran core with specific functional groups. Its molecular formula is C13H11BrO5, and it is available from reputable suppliers like Sigma-Aldrich with the CAS Number 308295-34-3 . This compound is of interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities.

Synthesis and Preparation

The synthesis of Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. These processes may include the formation of the benzofuran core, followed by selective bromination and acetylation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Biological Activities and Potential Applications

While detailed biological activity data for Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is limited, compounds with similar structures have shown promise in various medicinal applications. The benzofuran moiety is known for its potential in drug discovery, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer research.

Potential ApplicationDescription
Anti-inflammatoryBenzofurans have been studied for their anti-inflammatory properties.
AntimicrobialSome benzofuran derivatives exhibit antimicrobial activity against various pathogens.
AnticancerResearch has explored benzofurans as potential anticancer agents due to their ability to interact with biological targets.

Comparison with Similar Compounds

Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can be compared to other benzofuran derivatives to understand its unique characteristics and potential advantages.

CompoundStructural FeaturesUnique Aspects
Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylateBenzofuran with benzyloxy and phenyl groupsDifferent solubility and reactivity due to phenyl group.
Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylateBenzofuran with acetyloxy and methyl groupsPotentially different biological activity due to acetyloxy group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator